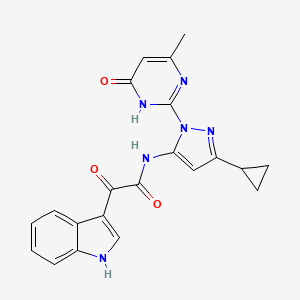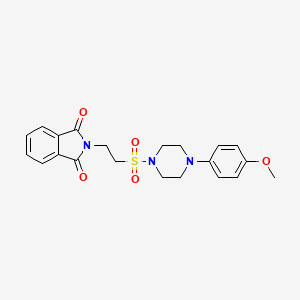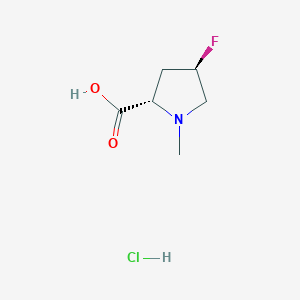![molecular formula C16H18N4O B2727502 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955839-67-5](/img/structure/B2727502.png)
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyridazinone ring, which is a type of nitrogen-containing heterocyclic compound . The compound also contains an isopropyl group, a methyl group, and an o-tolyl group .
Molecular Structure Analysis
The molecular formula of this compound is C16H18N4O, and its molecular weight is 282.347. It contains a pyrazolo[3,4-d]pyridazinone ring, an isopropyl group, a methyl group, and an o-tolyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyridazinone ring, for example, might participate in various chemical reactions .Applications De Recherche Scientifique
Chemical Inhibitors and Cytochrome P450
The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes underscores the significance of specific inhibitors in assessing drug-drug interactions mediated by cytochrome P450 enzymes. This research is pivotal in understanding how various drugs are metabolized and how potential interactions can be predicted and managed, offering insights into the metabolism of a wide range of structurally diverse drugs. The selectivity of chemical inhibitors, including pyrazolo[3,4-d]pyridazine derivatives, plays a crucial role in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Organophosphorus Azoles and NMR Spectroscopy
Research on organophosphorus azoles incorporating tetra-, penta-, and hexacoordinated phosphorus atoms highlights the utility of these compounds in understanding stereochemical structures through NMR spectroscopy. This work emphasizes the role of organophosphorus azoles, including pyrazolo[3,4-d]pyridazine derivatives, in the field of chemical analysis and structural elucidation, offering a pathway for researchers to explore the stereochemical configurations of complex molecules (Larina, 2023).
Hybrid Catalysts in Medicinal Chemistry
The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which serve as key precursors for medicinal and pharmaceutical industries, is explored through a review of synthetic pathways and applications. This research demonstrates the broad utility of pyrazolo[3,4-d]pyridazine derivatives in developing lead molecules for therapeutic applications, underscoring the compound's versatility in medicinal chemistry (Parmar et al., 2023).
Heterocyclic Scaffold in Synthesis
The chemistry of heterocyclic compounds, specifically focusing on pyrazolo[3,4-d]pyridazine derivatives, is reviewed in the context of their application in synthesizing a wide array of heterocyclic compounds. This research sheds light on the reactivity and utility of these compounds in generating diverse heterocyclic structures, offering a valuable resource for synthetic chemists in the development of new compounds and materials (Gomaa & Ali, 2020).
Dipeptidyl Peptidase IV Inhibitors and Therapeutic Patents
Recent patents on dipeptidyl peptidase IV inhibitors detail the exploration of pyrazolo[3,4-d]pyridazine derivatives within the realm of antidiabetic drugs. This review encapsulates the ongoing research and development efforts in identifying novel inhibitors that can effectively manage type 2 diabetes mellitus, highlighting the compound's potential in therapeutic applications (Mendieta et al., 2011).
Propriétés
IUPAC Name |
6-methyl-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10(2)14-12-9-17-20(13-8-6-5-7-11(13)3)15(12)16(21)19(4)18-14/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTDJXDODZYXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)
![6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2727421.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2727425.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2727426.png)
![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)



![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)

![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)

![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)